2,6-Diazaspiro[4.5]decan-1-one hydrochloride - 1203686-81-0

2,6-Diazaspiro[4.5]decan-1-one hydrochloride

Catalog Number: EVT-1685568
CAS Number: 1203686-81-0
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Michael addition: Pipecolate-derived enolates react with various nitroalkenes to form the key intermediate. This reaction exhibits good scope and scalability.
  • Further Modifications: The scaffold can be further functionalized at various positions (e.g., N-alkylation, introduction of aryl or heteroaryl groups) to fine-tune its biological activity.
Molecular Structure Analysis

The core structure of 2,8-diazaspiro[4.5]decan-1-one consists of a piperidine ring fused to a cyclopentane ring via a spiro carbon atom. The two nitrogen atoms within the piperidine ring offer sites for further functionalization and potential interactions with biological targets. X-ray crystallography studies have been crucial in elucidating the three-dimensional structures of various 2,8-diazaspiro[4.5]decan-1-one derivatives. These studies provide valuable insights into their conformational preferences, bond lengths, and angles, aiding in structure-activity relationship studies.

Mechanism of Action
  • TYK2/JAK1 Kinases: Certain derivatives show selective dual inhibition of TYK2 and JAK1 kinases, suggesting potential therapeutic applications in inflammatory bowel disease. This inhibitory activity is believed to be mediated by binding to the ATP-binding site of these kinases, preventing phosphorylation and downstream signaling.
  • M1 Muscarinic Receptors: Some derivatives exhibit agonistic activity at M1 muscarinic receptors, suggesting potential applications in cognitive disorders such as Alzheimer's disease.
  • NK2 Receptors: Specific derivatives have been identified as potent and selective antagonists of tachykinin NK2 receptors, indicating potential applications in respiratory diseases like asthma.
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these derivatives can vary widely depending on the substituents present. For instance, the introduction of polar functional groups can enhance water solubility.
Applications
  • Inflammatory Diseases: Derivatives with selective TYK2/JAK1 kinase inhibitory activity show promise in treating inflammatory bowel disease by suppressing pro-inflammatory cytokine signaling.
  • Neurological Disorders: Derivatives acting as M1 muscarinic receptor agonists hold potential for treating cognitive impairments in Alzheimer's disease by enhancing cholinergic neurotransmission.
  • Respiratory Diseases: Derivatives acting as selective NK2 receptor antagonists offer potential for treating asthma by blocking bronchoconstriction mediated by tachykinins.
  • Cancer: Derivatives have been explored as potential anticancer agents by targeting specific kinases involved in tumor growth and progression.
  • Pain Management: The analgesic potential of certain 2,8-diazaspiro[4.5]decan-1-one derivatives has been investigated, with some showing promising activity in preclinical models.

2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound Description:

This class of compounds features a 2,8-diazaspiro[4.5]decan-1-one core structure, often decorated with various substituents at different positions. These derivatives have been extensively investigated as selective TYK2/JAK1 inhibitors [], particularly for treating inflammatory bowel disease. Studies have highlighted their potent inhibitory activity against TYK2 and JAK1 kinases, with promising selectivity profiles over JAK2 []. Additionally, they exhibit favorable metabolic stability and demonstrate efficacy in preclinical models of ulcerative colitis [].

Relevance:

1,3-Diazaspiro[4.5]decan-4-ones

Compound Description:

This class of compounds is characterized by a 1,3-diazaspiro[4.5]decan-4-one core structure, and often features various substituents. Research on these compounds has primarily focused on their enantioseparation using chiral stationary phases in high-performance liquid chromatography [].

Relevance:

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

Compound Description:

This series of compounds features a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, often substituted at the 8-position with groups like 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl []. These compounds were explored for their antihypertensive activity, particularly in spontaneously hypertensive rats []. The research focused on their potential as alpha-adrenergic receptor blockers and their ability to lower blood pressure [].

Relevance:

1-Oxa-2,8-diazaspiro[4.5]decan-3-ones

Compound Description:

These compounds are characterized by a 1-oxa-2,8-diazaspiro[4.5]decan-3-one core structure, often with 2,8-dialkyl substitutions []. They have been investigated for their M1 muscarinic agonist activity, aiming to develop potential therapeutics for cognitive impairments []. Studies assessed their binding affinities for M1 and M2 receptors and evaluated their in vivo effects on scopolamine-induced memory deficits and muscarinic-related physiological responses [].

Relevance:

(5S,8S)-8-[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

Compound Description:

This specific compound and its various salt forms, including hydrochloride [], tosylate [], and monohydrate hydrochloride [], have been extensively studied. It acts as a high-affinity NK1 receptor antagonist, approved for treating chemotherapy-induced nausea and vomiting []. Extensive research has focused on its pharmacological properties, pharmacokinetics, and different salt forms for pharmaceutical formulations [, , , , , ].

Relevance:

8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (Ro 64-6198)

Compound Description:

Ro 64-6198 is a potent and selective NOP receptor agonist, exhibiting promising activity in modulating pain, anxiety, and motor behaviors []. Studies have demonstrated its effectiveness in preclinical models, reducing the acquisition, expression, and reinstatement of ethanol-induced conditioned place preference []. It has also been shown to be brain-permeant, making it a valuable tool for investigating the NOP receptor system [].

Relevance:

6-Hydroxy-10-phenyl-8-thioxo-2-oxa-7,9-diazaspiro[4.5]decan-1-one

Compound Description:

This compound is synthesized through the α-thioureidoalkylation of the sodium enolate of 2-formyl-γ-butyrolactone with N-[(phenyl)(tosyl)methyl]thiourea [].

Relevance:

4-(2-Furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

Compound Description:

This compound is synthesized by reacting furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate and zinc [].

Relevance:

4-Cyano-1-cyanoacetyl-2-(cyclohexen-1-yl)-1,2-diazaspiro[4.5]decan-3-one

Compound Description:

This compound is a spirocyclic dihydropyrazolone. Its structure was confirmed by X-ray analysis []. It can undergo hydrolysis reactions to yield des-cyanoacetylated and fully hydrolyzed products [].

Relevance:

7,9-Diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones

Compound Description:

These compounds are prepared by oxidative cyclization of 2,6-diarylpiperidin-4-one thiosemicarbazones using hydrogen peroxide [, ]. They are characterized by a tetrazole ring fused to the diazaspiro[4.5]decane core.

Properties

CAS Number

1203686-81-0

Product Name

2,6-Diazaspiro[4.5]decan-1-one hydrochloride

IUPAC Name

2,6-diazaspiro[4.5]decan-1-one;hydrochloride

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

InChI

InChI=1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H

InChI Key

RZZBZZSTALEZDJ-UHFFFAOYSA-N

SMILES

C1CCNC2(C1)CCNC2=O.Cl

Canonical SMILES

C1CCNC2(C1)CCNC2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.